molecular formula C11H10F3NO3 B102625 N-(3-三氟甲基苯基)琥珀酰胺酸 CAS No. 15386-93-3

N-(3-三氟甲基苯基)琥珀酰胺酸

货号: B102625
CAS 编号: 15386-93-3
分子量: 261.2 g/mol
InChI 键: RDBAUUCITWNACL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Trifluoromethyl-phenyl)-succinamic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a succinamic acid moiety

科学研究应用

Medicinal Chemistry Applications

N-(3-Trifluoromethyl-phenyl)-succinamic acid is primarily investigated for its role as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that derivatives of succinamic acid, including N-(3-Trifluoromethyl-phenyl)-succinamic acid, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor cell proliferation, with IC50 values often below 100 nM in various cancer cell lines. For instance, phenotypic screening has linked the compound's efficacy to the modulation of phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) interactions, which are crucial for the sensitivity of certain cancers to treatment .

Neurokinin Receptor Modulation

Another promising application is in the modulation of neurokinin receptors, which are implicated in various pathophysiological conditions. N-(3-Trifluoromethyl-phenyl)-succinamic acid has been studied for its potential to prevent and treat diseases mediated by these receptors, such as bladder dysfunction and postoperative nausea .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of N-(3-Trifluoromethyl-phenyl)-succinamic acid:

Study Focus Findings
Study 1Antitumor EffectsDemonstrated IC50 values < 100 nM in HeLa cells; linked to PDE3A-SLFN12 complex stabilization .
Study 2Neurokinin ModulationShowed potential for treating bladder dysfunction through neurokinin receptor interaction .
Study 3PharmacokineticsInvestigated improved pharmacokinetic properties compared to other PDE inhibitors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Trifluoromethyl-phenyl)-succinamic acid typically involves the reaction of 3-trifluoromethyl aniline with succinic anhydride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Reaction of 3-Trifluoromethyl aniline with Succinic Anhydride:

Industrial Production Methods

Industrial production of N-(3-Trifluoromethyl-phenyl)-succinamic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Types of Reactions

N-(3-Trifluoromethyl-phenyl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of trifluoromethyl-substituted phenolic compounds.

    Reduction: Formation of N-(3-Trifluoromethyl-phenyl)-succinamic acid derivatives with reduced amide bonds.

    Substitution: Formation of various substituted phenyl derivatives.

相似化合物的比较

Similar Compounds

  • N-(4-Trifluoromethyl-phenyl)-succinamic acid
  • N-(2-Trifluoromethyl-phenyl)-succinamic acid
  • N-(3-Trifluoromethyl-phenyl)-glutamic acid

Uniqueness

N-(3-Trifluoromethyl-phenyl)-succinamic acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

生物活性

N-(3-Trifluoromethyl-phenyl)-succinamic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticonvulsant effects, antibacterial properties, and anticancer potential, supported by various studies and data.

Chemical Structure and Properties

N-(3-Trifluoromethyl-phenyl)-succinamic acid features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of this group can significantly influence the compound's interaction with biological targets, often leading to increased potency compared to similar compounds lacking this substitution.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives containing the succinamide structure. For instance, a series of compounds were assessed for their efficacy in animal models of epilepsy, demonstrating significant protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection (%)
N-(3-CF3-phenyl)-succinamic acid39.5162.4100
Other derivativesVariesVaries50-100

The compound showed a median effective dose (ED50) of 39.5 mg/kg in the MES test, indicating strong anticonvulsant properties with a favorable safety profile as evidenced by a higher toxic dose (TD50) of 162.4 mg/kg .

Antibacterial Activity

The antibacterial activity of N-(3-trifluoromethyl-phenyl)-succinamic acid has also been investigated. Compounds with similar structures were tested against various bacterial strains, yielding minimum inhibitory concentrations (MICs) that demonstrate their effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

These results indicate that derivatives of N-(3-trifluoromethyl-phenyl)-succinamic acid possess significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Potential

In addition to its anticonvulsant and antibacterial activities, N-(3-trifluoromethyl-phenyl)-succinamic acid has shown promise in anticancer applications. Studies have evaluated its effects on several cancer cell lines, revealing notable cytotoxicity.

Cell LineIC50 (µM)
A54944.4
HCT11622.4
PC317.8

The compound demonstrated IC50 values lower than those of established chemotherapeutic agents like Doxorubicin, indicating its potential as an effective anticancer agent . Mechanistic studies suggest that it may induce apoptosis through the downregulation of key oncogenes such as EGFR and KRAS, further supporting its role in cancer therapy .

Case Studies and Research Findings

Several case studies have focused on the synthesis and biological evaluation of N-(3-trifluoromethyl-phenyl)-succinamic acid derivatives. One notable study synthesized a series of related compounds and assessed their biological activities using in vitro assays.

  • Study on Anticonvulsant Activity : A molecular hybridization strategy was employed to create compounds that exhibited broad-spectrum anticonvulsant activity across multiple seizure models.
  • Antibacterial Screening : Derivatives were screened against common pathogens, with some exhibiting potent antibacterial effects comparable to conventional antibiotics.
  • Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis.

属性

IUPAC Name

4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-3,6H,4-5H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBAUUCITWNACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308427
Record name N-(3-Trifluoromethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15386-93-3
Record name NSC203940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Trifluoromethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。